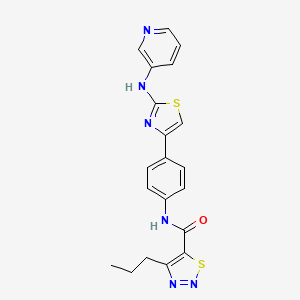

4-propyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)-1,2,3-thiadiazole-5-carboxamide

Description

Properties

IUPAC Name |

4-propyl-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]thiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N6OS2/c1-2-4-16-18(29-26-25-16)19(27)22-14-8-6-13(7-9-14)17-12-28-20(24-17)23-15-5-3-10-21-11-15/h3,5-12H,2,4H2,1H3,(H,22,27)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSIDXDIDFWAVCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N6OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Propyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The unique structural features of the thiadiazole ring system contribute to its diverse pharmacological effects.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Chemical Structure

Molecular Formula: C18H16N4OS

Thiadiazole derivatives interact with various biological targets, influencing cellular processes through multiple mechanisms. These may include:

- Inhibition of Enzymatic Activity: Thiadiazoles can inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation: They may act as antagonists or agonists at specific receptors, altering signaling pathways.

- DNA Interaction: Some derivatives show the ability to intercalate with DNA, affecting replication and transcription processes.

Antimicrobial Activity

Research has demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with a similar scaffold inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 4-propyl derivative | S. aureus | 20 |

| 4-propyl derivative | E. coli | 25 |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Antitumor Activity

The anticancer potential of thiadiazole derivatives has been explored in several studies. For example, a related compound demonstrated potent anti-proliferative effects on various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer).

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.28 |

| HCT-116 | 0.52 |

The mechanism behind this activity often involves cell cycle arrest and induction of apoptosis.

Anti-inflammatory Effects

Thiadiazole derivatives have also been investigated for their anti-inflammatory properties. Studies indicate that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models.

Case Studies

- Antimicrobial Efficacy Study : A study by Padmavathi et al. synthesized a series of thiadiazole derivatives and evaluated their antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent activity comparable to standard antibiotics .

- Anticancer Activity Investigation : Research conducted by Zheng et al. focused on the synthesis of thiadiazole-based compounds and their effects on cancer cell proliferation. The study highlighted significant anticancer activity through mechanisms involving cell cycle modulation and apoptosis induction .

- Inflammation Model : In an experimental model of inflammation, compounds similar to this compound were shown to significantly reduce edema and inflammatory markers in treated groups compared to controls .

Pharmacokinetics

The pharmacokinetic profile of thiadiazole derivatives varies widely based on their chemical structure. Factors influencing absorption, distribution, metabolism, and excretion (ADME) include:

- Solubility : Higher solubility often correlates with better absorption.

- Stability : Chemical stability affects bioavailability.

- Metabolic Pathways : Understanding how these compounds are metabolized is crucial for predicting efficacy and safety.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues can be categorized based on core heterocycles (thiadiazole, thiazole) and substituent patterns:

A. Thiazole-5-carboxamides ()

- 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamides (): These compounds share a thiazole core with pyridinyl and carboxamide substituents. Their synthesis involves coupling ethyl 2-bromoacetoacetate with nitriles, followed by hydrolysis and amide formation .

- Anticancer Thiazole Derivatives (): Compounds like 7b (IC50 = 1.61 ± 1.92 µg/mL) and 11 (IC50 = 1.98 ± 1.22 µg/mL) against HepG-2 cells highlight the importance of substituents (e.g., phenyl, pyridinyl) in bioactivity. The target compound’s pyridin-3-ylamino group may enhance binding specificity compared to simpler aryl substituents .

B. 1,3,4-Thiadiazole-2-carboxamides ()

- N-(2,5-Dimethoxyphenyl)-5-(pyridin-3-yl)-1,3,4-thiadiazole-2-carboxamide (18p) : This isomer of the target compound (1,3,4- vs. 1,2,3-thiadiazole) exhibits a molecular weight of 343.08 g/mol and demonstrates how positional isomerism affects electronic properties and solubility. The methoxy substituents in this series may improve metabolic stability compared to the target’s propyl group .

C. Trifluoromethyl/Chloro-Substituted Thiazoles ()

- Compounds like 10d (trifluoromethylphenyl) and 10f (chlorophenyl) illustrate how electron-withdrawing groups enhance binding to hydrophobic pockets in targets.

Data Tables

Table 1: Structural and Pharmacological Comparison of Selected Analogues

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.